molecular formula C15H16N4O3 B3148127 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 636991-30-5

1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B3148127
CAS No.: 636991-30-5
M. Wt: 300.31 g/mol
InChI Key: IMRLJPWEXHEVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Heterocyclic Chemistry Frameworks

Pyrido[1,2-a]pyrimidinone Core as a Bicyclic Heterocycle

The pyrido[1,2-a]pyrimidinone system is a fused bicyclic structure comprising a pyridine ring fused to a pyrimidin-4-one ring at the [1,2-a] position. This arrangement creates a planar, conjugated system with three nitrogen atoms: two in the pyrimidinone ring (positions 1 and 3) and one in the pyridine moiety (position 8). The 4-oxo group introduces a ketone functionality, enhancing polarity and hydrogen-bonding potential. Such nitrogen-dense bicyclic systems are classified as bridgehead heterocycles, where the nitrogen at the ring junction (position 1) contributes to unique electronic and steric properties.

The compound’s core aligns with the broader family of pyrido-pyrimidines, which are subdivided based on fusion positions (e.g., [1,2-a], [1,2-c], or [1,6-a]) and oxidation states. Pyrido[1,2-a]pyrimidin-4-ones, like this molecule, are distinct from their 2-oxo isomers due to the ketone’s position, which influences dipole moments and π-electron distribution. The fused rings adopt a nearly coplanar conformation, as evidenced by X-ray crystallographic data of analogous structures, facilitating π-stacking interactions with aromatic biological targets.

Substituent Contributions to Molecular Architecture

The 3-formyl group (-CHO) and 2-piperidine-4-carboxamide substituent introduce critical pharmacophoric elements. The formyl group at position 3 is an electron-withdrawing moiety that polarizes the adjacent pyrimidinone ring, increasing electrophilicity at the 4-oxo position. This polarization enhances reactivity toward nucleophilic agents, making the compound a potential candidate for covalent binding strategies in drug design.

The piperidine-4-carboxamide group at position 2 consists of a six-membered piperidine ring substituted with a carboxamide (-CONH2) at the 4-position. Piperidine, a saturated heterocycle with one nitrogen atom, confers conformational flexibility, enabling adaptive binding to biological targets. The carboxamide group participates in hydrogen bonding via its NH2 and carbonyl oxygen, as demonstrated in molecular docking studies of similar compounds.

Table 1: Key Structural Features of 1-(3-Formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
Feature Description Role in Bioactivity
Pyrido[1,2-a]pyrimidinone Bicyclic system with N1, N3, and N8 atoms Base scaffold for target engagement
4-Oxo group Ketone at position 4 of pyrimidinone ring Enhances polarity and reactivity
3-Formyl substituent Aldehyde at position 3 Electrophilic site for covalent modification
Piperidine-4-carboxamide Piperidine ring with carboxamide at position 4 Conformational flexibility and H-bonding

Properties

IUPAC Name

1-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c16-13(21)10-4-7-18(8-5-10)14-11(9-20)15(22)19-6-2-1-3-12(19)17-14/h1-3,6,9-10H,4-5,7-8H2,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRLJPWEXHEVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C(=O)N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148341
Record name 1-(3-Formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636991-30-5
Record name 1-(3-Formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636991-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-2-yl core. This can be achieved through a cyclization reaction involving appropriate precursors such as formamide and a suitable pyridine derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to maximize yield and minimize by-products. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The compound can be reduced to form an amine derivative.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 1-(3-carboxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide.

  • Reduction: 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-amine.

  • Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

The compound has been studied for various biological activities, including:

  • Antihypertensive Properties : Research indicates that derivatives of pyrido[1,2-a]pyrimidine possess antihypertensive effects, potentially through the inhibition of monoamine oxidase (MAO) activity. This suggests that 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide may also exhibit similar properties, making it a candidate for further investigation in hypertension treatment .
  • Monoamine Oxidase Inhibition : The compound's structural similarity to known MAO inhibitors positions it as a potential therapeutic agent for conditions such as depression and anxiety disorders. MAO inhibitors are known to increase levels of neurotransmitters like serotonin and norepinephrine in the brain .
  • Anticancer Activity : Preliminary studies suggest that pyrido[1,2-a]pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanism by which this compound exerts anticancer effects remains an area for future research.

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions typically starting from simpler pyrimidine derivatives. The ability to modify its structure to create analogs allows researchers to explore a broader range of biological activities.

Several studies have highlighted the potential applications of this compound:

  • Antihypertensive Study : A study focusing on the antihypertensive effects of pyrido[1,2-a]pyrimidine derivatives demonstrated significant blood pressure reduction in animal models when treated with these compounds . The study emphasizes the need for further exploration into the specific mechanisms of action.
  • Cytotoxicity Research : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Mechanism of Action

The mechanism by which 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, in the case of antiviral activity, the compound may inhibit viral enzymes by binding to their active sites, thereby preventing viral replication. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/ID Core Structure Position 2 Substituent Position 3 Substituent Physical Properties (Melting Point) Notes/Activity
Target Compound Pyrido[1,2-a]pyrimidin-4-one Piperidine-4-carboxamide 3-Formyl N/A Synthetic precursor discontinued
3i () Pyrido[1,2-a]pyrimidin-4-one (2-Chlorothiazol-5-yl)methyl 3-Formyl 105–107°C Lower melting point suggests reduced crystallinity
Compound () Pyrido[1,2-a]pyrimidin-4-one 4-(3-Chlorophenyl)piperazinyl 3-Carboxaldehyde N/A Chlorophenyl group may enhance lipophilicity
Y070-3832 () Pyrido[1,2-a]pyrimidin-4-one Piperidine-4-carboxamide 3-(Cyano ethenyl) N/A Sulfonyl group improves solubility
Compound Pyrido[1,2-a]pyrimidin-4-one Piperidine-4-carboxamide 3-(Cyano propenyl) N/A Dithioacetal moiety enhances stability

Key Observations

Position 3 Modifications: The 3-formyl group in the target compound and 3i () contrasts with the 3-carboxaldehyde in and the 3-cyano derivatives in and . These groups influence electronic properties and reactivity, with the formyl group offering a versatile site for further functionalization .

Position 2 Substituents: The piperidine-4-carboxamide group in the target compound, Y070-3832, and compound is associated with improved solubility and binding affinity compared to the (2-chlorothiazol-5-yl)methyl group in 3i () .

Synthetic Accessibility: The target compound’s ethyl ester precursor is listed as discontinued (), suggesting challenges in large-scale synthesis. In contrast, analogs like 3i are synthesized via thermal reactions of amino esters, indicating more straightforward routes .

Biological Activity

1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C15H16N4O3 and a molecular weight of 300.31 g/mol, this compound belongs to the class of pyrido-pyrimidines, which are known for their diverse pharmacological properties.

PropertyValue
Chemical NameThis compound
CAS Number636991-30-5
Molecular FormulaC15H16N4O3
Molecular Weight300.31 g/mol

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds within the pyrido-pyrimidine class. For instance, a study involving similar structural analogs demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating promising anticancer activity .

In particular, compounds exhibiting similar structural features to this compound have shown to induce apoptosis and inhibit microtubule assembly, which are critical mechanisms in cancer cell proliferation and survival. The ability to enhance caspase activity further supports their role as potential anticancer agents .

The mechanisms through which these compounds exert their biological effects include:

  • Microtubule Destabilization : Compounds similar to this compound have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Inhibition of Key Enzymes : The structural motifs present in these compounds suggest potential inhibition of enzymes such as topoisomerase II and EGFR, which are crucial targets in cancer therapy .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, enhancing the activity of caspases involved in programmed cell death .

Other Biological Activities

Beyond anticancer properties, pyrido-pyrimidine derivatives have been explored for various other biological activities:

  • Antibacterial : Some derivatives exhibit significant antibacterial properties against a range of pathogens.
  • Anti-inflammatory : These compounds have shown promise in reducing inflammation through modulation of inflammatory pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrido-pyrimidine derivatives, where several compounds displayed potent cytotoxicity against multiple cancer cell lines. The study utilized molecular modeling to predict interactions between the compounds and their biological targets, providing insights into structure-activity relationships (SAR) that could guide future drug development efforts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide, and what yields can be expected?

  • Methodology : A multi-step synthesis involving cyclization and functionalization is typical. For analogous pyrido-pyrimidinone derivatives, reactions in dichloromethane with NaOH as a base have achieved ~80% yields at 60°C, followed by purification via column chromatography (purity ≥99%) . Safety protocols (e.g., P101-P285 for handling flammables and corrosives) must be strictly followed .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use HPLC (≥97% purity, as in pyrimidinone analogs) and 1^1H NMR (e.g., δ 2.56 ppm for methyl groups in similar scaffolds) for characterization . Mass spectrometry (ESIMS m/z) confirms molecular weight, while LCMS ensures purity thresholds .

Q. What safety precautions are critical during handling and storage?

  • Methodology : Follow GHS guidelines for unclassified but reactive intermediates. Store at 2–8°C in airtight containers (P401-P422) . Use PPE (gloves, goggles) and avoid inhalation (H313) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Methodology : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 50%, using reaction path searches to identify optimal solvents and catalysts .

Q. What statistical experimental design (DoE) approaches are suitable for scaling up synthesis?

  • Methodology : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratios). For pyrido-pyrimidinones, a 3-factor DoE identified temperature (60–80°C) and NaOH concentration (0.1–0.5 M) as critical for yield optimization (80–95% range) .

Q. How to resolve discrepancies in spectroscopic data between theoretical and experimental results?

  • Methodology : Cross-validate NMR/LCMS with computational predictions (e.g., ACD/Labs or Gaussian). For example, δ 8.69 ppm in 1^1H NMR for pyridyl protons aligns with DFT-simulated shifts in analogous structures . Adjust solvent models (DMSO vs. CDCl3_3) to account for chemical shift variations.

Q. What strategies improve regioselectivity during functionalization of the pyrido-pyrimidinone core?

  • Methodology : Employ directing groups (e.g., formyl at C3) to control electrophilic substitution. In related compounds, Pd-catalyzed cross-coupling at C2 achieved >90% regioselectivity by leveraging steric hindrance from the piperidine moiety .

Methodological Notes

  • Contradiction Analysis : If yields drop below 70%, re-evaluate solvent purity (e.g., dichloromethane peroxides) or side reactions (e.g., formyl group oxidation) using GC-MS .
  • Advanced Reactor Design : For continuous flow synthesis, membrane reactors (CRDC subclass RDF2050104) improve heat transfer and reduce byproducts in pyrido-pyrimidinone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.